molecular formula C17H23N3 B6318337 Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179055-65-3

Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6318337
CAS No.: 179055-65-3
M. Wt: 269.4 g/mol
InChI Key: NIKNKNDPTSVDRL-UHFFFAOYSA-N
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Description

Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine is a chemical compound with the molecular formula C17H23N3 and a molecular weight of 269.39 g/mol . It is provided with a high purity level of 95% or greater and is identified by CAS Number 179055-65-3 . This compound belongs to the class of pyrazole derivatives, which are of significant interest in medicinal chemistry research. Pyrazole-containing compounds have demonstrated a range of promising biological activities in scientific studies. Recent research on structurally related pyrazole derivatives has shown that they can exhibit notable antioxidant properties and antiproliferative effects, making them candidates for investigating oxidative stress and cellular proliferation pathways . For instance, some pyrazole compounds have been shown to inhibit superoxide anion production and lipid peroxidation in cellular models like human platelets . Furthermore, certain pyrazole derivatives have displayed interesting anticancer activity in screenings against various solid tumor and leukemia cell lines, highlighting the potential of this chemical scaffold in oncological research . This product, this compound, is intended for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this compound as a building block or intermediate in chemical synthesis, or for in vitro studies to explore the properties and mechanisms of action of pyrazole-based compounds.

Properties

IUPAC Name

N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-2-4-6-16(5-3-1)18-13-14-7-9-15(10-8-14)17-11-12-19-20-17/h7-12,16,18H,1-6,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKNKNDPTSVDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis

A streamlined method combines pyrazole formation and benzylation in a single vessel. Search Result demonstrates this approach using microwave irradiation to accelerate sequential reactions, achieving a 64% yield for a related N-alkenylated heterocycle.

Advantages :

  • Reduced purification steps.

  • Higher overall efficiency.

Solid-Phase Synthesis

Purification and Characterization

Silica gel chromatography is the predominant purification method, as noted in Search Results [2–4] . Key characterization data include:

ParameterValue/DescriptionSource
Molecular Weight 269.4 g/mol
1H NMR δ 1.88–1.95 (m, 1H), 6.18 (s, 1H)
LCMS m/z 306 (M+H)⁺

Challenges and Optimization Opportunities

  • Low Yields in Cyclization : Impurities from side reactions (e.g., over-alkylation) necessitate rigorous temperature control.

  • Stereochemical Control : The benzylamine linkage may require chiral catalysts to enforce enantioselectivity, though this remains underexplored in the literature.

Industrial-Scale Considerations

Search Result emphasizes that the compound is "for research use only," but scale-up would involve:

  • Continuous flow reactors to enhance heat/mass transfer during pyrazole cyclization.

  • Green solvents (e.g., cyclopentyl methyl ether) to replace toxic DMA or DCM .

Scientific Research Applications

Chemical Research Applications

1. Building Block for Synthesis
Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique pyrazole ring structure allows for the development of novel derivatives that can exhibit diverse chemical properties.

2. Reaction Mechanisms
The compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
  • Substitution Reactions : Participating in nucleophilic substitutions at the benzyl and cycloheptyl positions, which can lead to diverse functionalized products.

Biological Applications

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly those associated with gastrointestinal stromal tumors (GISTs), by targeting specific molecular pathways involved in tumor progression.

Medicinal Applications

1. Therapeutic Agent Development
Ongoing research is exploring this compound as a potential therapeutic agent for various diseases. Its structural characteristics may allow it to interact with biological targets effectively, leading to the development of new treatments for conditions such as cancer and infections.

2. Mechanism of Action
The mechanism of action involves interactions with specific receptors or enzymes that are crucial in disease pathways. For instance, its potential role in inhibiting kinase activity is under investigation, which could provide insights into treating cancers driven by mutated kinases.

Industrial Applications

1. Material Development
In industrial settings, this compound is utilized in the synthesis of new materials. Its unique properties can be harnessed to create advanced materials with specific functionalities.

2. Chemical Process Optimization
The compound is also explored for its role in optimizing chemical processes, particularly in the synthesis of other valuable compounds through efficient reaction pathways.

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that derivatives of this compound showed significant activity against resistant bacterial strains, highlighting its potential as a new class of antibiotics.
  • Cancer Research : In vitro studies indicated that the compound inhibited cell proliferation in GIST models by targeting c-KIT mutations, suggesting its application in targeted cancer therapies.

Mechanism of Action

The mechanism of action of Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Features

The target compound’s structure combines a cycloheptyl group , a benzyl linker , and a 2H-pyrazole ring . Key comparisons with analogs include:

  • Cycloheptyl vs. Smaller Alkyl Groups: Cycloheptyl’s larger ring size (7-membered) increases lipophilicity compared to smaller substituents like cyclopropyl (3-membered, e.g., in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ). This may enhance membrane permeability but reduce solubility.
  • Benzyl-Pyrazole Substitution :

    • The 4-(2H-pyrazol-3-yl)benzyl group distinguishes the target from analogs with pyrazoles at other positions (e.g., 1H-pyrazol-4-yl in ). The para-substitution may optimize aromatic stacking or hydrogen bonding in target binding pockets.

Physicochemical Properties

Key properties inferred from analogs:

Compound Name Molecular Weight Calculated LogP (XLogP3) Melting Point Notes
Target compound 293.41 g/mol ~3.5 (estimated) N/A Higher lipophilicity vs. smaller alkyl analogs
2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine 251.74 g/mol 2.2 N/A Chlorine enhances electronegativity
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 214.27 g/mol ~1.8 104–107°C Pyridine improves solubility
  • The target’s cycloheptyl group likely increases molecular weight and LogP compared to cyclopropyl or morpholine derivatives (e.g., LogP = 2.2 in ), impacting pharmacokinetics.

Biological Activity

Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound features a cycloheptyl group linked to a pyrazole moiety, which is known for its diverse biological activities. The unique substitution pattern on the pyrazole ring contributes to its distinct chemical and biological properties compared to other pyrazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, compounds with similar structures have been shown to inhibit key kinases involved in cancer progression, such as p38 MAP kinase and Aurora-A kinase .

Key Mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of kinases that play critical roles in cell proliferation and survival.
  • Cytotoxicity : It has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

Cell Line IC50 (µM) Study Reference
MCF70.01
NCI-H4600.03
A54926
Hep-20.74 mg/mL

These findings suggest that the compound could be developed further as a therapeutic agent for treating various cancers.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit anti-inflammatory properties through inhibition of COX enzymes and modulation of cytokine production .

Case Studies

  • In Vivo Studies : In a study assessing the efficacy of pyrazole derivatives in mouse models, compounds similar to this compound showed promising results in reducing tumor size and inflammation markers when administered at specific dosages .
  • Clinical Relevance : A series of pyrazole-based inhibitors were evaluated for their potential in human clinical trials, demonstrating favorable pharmacokinetics and safety profiles, thus paving the way for further exploration of this compound in clinical settings .

Q & A

Q. What are the established synthetic routes for Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging aryl halide intermediates and transition-metal catalysts. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yield the target molecule, though yields may initially be low (~17.9%) due to steric hindrance from the cycloheptyl group . Optimization strategies include:

  • Screening alternative catalysts (e.g., Pd-based systems).
  • Adjusting solvent polarity (e.g., DMF or THF) to improve solubility.
  • Stepwise purification using gradient chromatography (e.g., ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the cycloheptyl (δ ~1.4–2.1 ppm), benzyl (δ ~4.3 ppm), and pyrazole (δ ~6.2–7.8 ppm) moieties .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Store separately from oxidizing agents and acids.
  • Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional strain. For example, the pyrazole ring’s dihedral angle relative to the benzyl group can be measured to assess planarity (mean σ(C–C) = 0.002 Å) . High-resolution data (R factor <0.05) are crucial for detecting minor conformational variations .

Q. What structure-activity relationship (SAR) trends emerge when modifying the cycloheptyl or pyrazole substituents?

Methodological Answer:

  • Cycloheptyl Modifications : Replacing cycloheptyl with smaller cyclohexyl groups ( –10) may enhance bioavailability but reduce target affinity due to decreased lipophilicity.
  • Pyrazole Substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position can improve metabolic stability but may alter binding kinetics .

Q. How can target identification studies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Chemical Proteomics : Use immobilized derivatives in pull-down assays to identify binding partners (e.g., kinases or GPCRs) .
  • Kinase Profiling : Screen against kinase panels (e.g., 400+ kinases) to detect inhibition at IC₅₀ <1 µM, as seen with analogous pyrazole-based inhibitors .

Q. How should researchers address contradictions in synthetic yields or biological activity data?

Methodological Answer:

  • Yield Discrepancies : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxygen-mediated side reactions. Low yields (e.g., 17.9% in ) may require microwave-assisted synthesis for faster kinetics .
  • Bioactivity Variability : Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and control for compound purity (HPLC >98%) .

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